Hydroxy Meprobamate-d4
CAS No.: 1794793-28-4
Cat. No.: VC0133111
Molecular Formula: C9H18N2O5
Molecular Weight: 238.276
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1794793-28-4 |
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Molecular Formula | C9H18N2O5 |
Molecular Weight | 238.276 |
IUPAC Name | [2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-4-hydroxy-2-methylpentyl] carbamate |
Standard InChI | InChI=1S/C9H18N2O5/c1-6(12)3-9(2,4-15-7(10)13)5-16-8(11)14/h6,12H,3-5H2,1-2H3,(H2,10,13)(H2,11,14)/i4D2,5D2 |
Standard InChI Key | KYFPTQOMOYSVDJ-CQOLUAMGSA-N |
SMILES | CC(CC(C)(COC(=O)N)COC(=O)N)O |
Introduction
Chemical Structure and Properties
Hydroxy Meprobamate-d4 is characterized by the molecular formula C9H14D4N2O5 with a molecular weight of 238.27 g/mol . The compound features four deuterium atoms (indicated by the "d4" in its name) strategically positioned within its structure, distinguishing it from the non-deuterated hydroxymeprobamate. The incorporation of deuterium atoms provides distinct mass spectrometric properties while maintaining similar chemical behavior to the non-deuterated counterpart.
Structural Characteristics
Hydroxy Meprobamate-d4 maintains the core structure of meprobamate with the addition of both hydroxyl and deuterium modifications. The deuterium atoms are typically incorporated at non-exchangeable positions to ensure stability during analytical procedures . This strategic placement is crucial for maintaining the integrity of the compound during mass spectrometric analysis.
Physical Properties
Relationship to Parent Compounds
Connection to Meprobamate
Hydroxy Meprobamate-d4 is a deuterated derivative of hydroxymeprobamate, which itself is a metabolite of meprobamate. Meprobamate is a carbamate derivative historically marketed under brand names such as Miltown by Wallace Laboratories and Equanil by Wyeth . It has been widely used as an anxiolytic medication for treating anxiety disorders and providing short-term relief of anxiety symptoms in adults and children 6 years of age and older .
Position in the Carisoprodol Metabolic Pathway
The compound exists within an important metabolic pathway involving carisoprodol. Carisoprodol, a widely prescribed muscle relaxant, undergoes metabolism in the liver to form several compounds including meprobamate, hydroxymeprobamate, and hydroxycarisoprodol . Understanding this metabolic pathway is crucial for pharmacokinetic studies and drug monitoring.
The metabolic pathway proceeds as follows:
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Carisoprodol undergoes dealkylation and oxidation in the liver
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This metabolism produces hydroxycarisoprodol, meprobamate, and hydroxymeprobamate
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Hydroxy Meprobamate-d4 serves as the deuterated analog of hydroxymeprobamate, used to track this metabolite in research settings
Analytical Applications
Role in Mass Spectrometry
Hydroxy Meprobamate-d4 serves a critical function in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. As a deuterated internal standard, it enables precise quantification of its non-deuterated counterpart in biological samples .
The deuterium labeling creates a mass shift that allows for differentiation between the analyte of interest and the internal standard while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation . This property makes it invaluable for accurate quantification in complex biological matrices.
Advantages in Bioanalytical Methods
The use of Hydroxy Meprobamate-d4 as an internal standard offers several advantages in bioanalytical methods:
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Compensation for matrix effects during sample preparation and analysis
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Correction for potential losses during extraction procedures
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Improved accuracy and precision in quantitative analysis
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Enhanced reliability in pharmacokinetic studies
As noted in analytical research literature, deuterated standards like Hydroxy Meprobamate-d4 are particularly useful when "it is cost or time prohibitive to obtain or synthesize" other types of internal standards .
Metabolic Significance
Role in Carisoprodol Metabolism Studies
Hydroxy Meprobamate-d4 plays a significant role in understanding the metabolic fate of carisoprodol. Research has shown that carisoprodol undergoes metabolism primarily in the liver, with hydroxymeprobamate being one of the major metabolites identified in blood and urine .
In studies with mongrel dogs administered carisoprodol, the urinary metabolites were distributed as follows:
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Hydroxycarisoprodol: 40%
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Meprobamate: 15%
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Hydroxymeprobamate: 40%
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Unchanged carisoprodol: <1%
This metabolic profile highlights the significance of hydroxymeprobamate as a major metabolite, underscoring the importance of Hydroxy Meprobamate-d4 as a research tool for tracking and quantifying this metabolite.
Pharmacokinetic Applications
The deuterated nature of Hydroxy Meprobamate-d4 makes it particularly valuable in pharmacokinetic studies. When used as an internal standard in LC-MS/MS analysis, it enables:
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Accurate quantification of hydroxymeprobamate in biological samples
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Reliable determination of pharmacokinetic parameters
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Enhanced sensitivity in detecting low concentrations of metabolites
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Improved precision in metabolite tracking studies
Analytical Methodology
Sample Preparation Techniques
For the analysis of hydroxymeprobamate and related compounds in biological samples, solid-phase extraction (SPE) is commonly employed. A typical extraction protocol for carisoprodol and meprobamate (which would be similar for hydroxymeprobamate) from oral fluid involves:
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Sample conditioning with methanol and buffer
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Sample loading
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Washing with water and methanol/water mixtures
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Drying of columns
When Hydroxy Meprobamate-d4 is used as an internal standard, it is typically added to the sample prior to extraction to account for any losses during the sample preparation process.
Research Applications and Future Directions
Current Research Applications
Hydroxy Meprobamate-d4 finds application in several research areas:
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Forensic toxicology for the detection and quantification of carisoprodol and its metabolites
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Pharmacokinetic studies investigating the metabolism of muscle relaxants
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Clinical research monitoring patient compliance and drug metabolism
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Method development for improved analytical techniques
Stability Considerations
When working with deuterated standards like Hydroxy Meprobamate-d4, it is important to consider stability issues. As noted in analytical literature, deuterium labeling should ideally be placed at "chemically inert, nonexchangeable positions" to prevent label loss during analysis . The integrity of deuterated standards needs to be "validated at all phases of the analytical workflow (from reconstitution through extraction to MS analysis)" .
Comparative Analysis
Comparison with Related Deuterated Compounds
Hydroxy Meprobamate-d4 belongs to a family of deuterated compounds used in analytical chemistry. Similar compounds include:
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Carisoprodol-d7: Used as an internal standard for carisoprodol analysis
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Meprobamate-d4: Used for quantification of the parent drug meprobamate
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Hydroxy Carisoprodol-d4: A deuterated metabolite of carisoprodol
These compounds share similar applications in analytical chemistry but target different analytes within the same metabolic pathway.
Chromatographic Behavior
An important consideration when using deuterated standards like Hydroxy Meprobamate-d4 is their chromatographic behavior compared to non-deuterated analogues. Research has shown that "deuterated standards typically exhibit an altered chromatographic retention from its native analogues" . This retention time shift is "most pronounced in LC separations, but may also occur in GC separations" .
This phenomenon must be considered when developing analytical methods using Hydroxy Meprobamate-d4 as an internal standard, particularly when analyzing complex biological matrices.
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